molecular formula C15H14BrNO4S B4966821 2-[2-(4-bromophenyl)sulfanylethyl]pyridine;oxalic acid

2-[2-(4-bromophenyl)sulfanylethyl]pyridine;oxalic acid

Cat. No.: B4966821
M. Wt: 384.2 g/mol
InChI Key: ZBTQZSDZUWUGRI-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)sulfanylethyl]pyridine;oxalic acid is a compound that combines a pyridine ring with a 4-bromophenyl group through a sulfanyl linkage, and is paired with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)sulfanylethyl]pyridine typically involves the reaction of 4-bromophenyl sulfide with 2-bromoethylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)sulfanylethyl]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, bases like potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(4-bromophenyl)sulfanylethyl]pyridine;oxalic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[2-(4-bromophenyl)sulfanylethyl]pyridine involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially altering their function. The bromophenyl group can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The pyridine ring can interact with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-chlorophenyl)sulfanylethyl]pyridine
  • 2-[2-(4-fluorophenyl)sulfanylethyl]pyridine
  • 2-[2-(4-methylphenyl)sulfanylethyl]pyridine

Uniqueness

2-[2-(4-bromophenyl)sulfanylethyl]pyridine is unique due to the presence of the bromine atom, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and methyl analogs, which have different electronic and steric properties.

Properties

IUPAC Name

2-[2-(4-bromophenyl)sulfanylethyl]pyridine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNS.C2H2O4/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;3-1(4)2(5)6/h1-7,9H,8,10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTQZSDZUWUGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCSC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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